Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate
Description
Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate is a multifunctional organic compound characterized by:
- A methyl benzoate backbone (providing ester functionality).
- An amino linkage connecting the benzoate to a 2-oxo-2-phenylethyl group.
- A furan-2-yl formamide substituent (introducing aromatic heterocyclic and amide features).
Properties
IUPAC Name |
methyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-21(26)15-10-5-6-11-16(15)22-19(18(24)14-8-3-2-4-9-14)23-20(25)17-12-7-13-28-17/h2-13,19,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVGUFEGFQONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate typically involves multi-step organic reactions. One common method is the condensation reaction between a furan derivative and a benzoate ester in the presence of a coupling agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Phenacyl Benzoate Derivatives
Phenacyl benzoate (2-oxo-2-phenylethyl benzoate) shares the 2-oxo-2-phenylethyl moiety with the target compound but lacks the amino-furanamide group. Key differences include:
The amide and furan groups in the target compound enhance its hydrogen-bonding capacity, which could influence crystallization behavior or molecular recognition processes, as described by Bernstein et al. in their analysis of hydrogen-bond patterns .
Sulfonylurea Herbicides (Triazine-Based Benzoates)
Compounds like metsulfuron-methyl and ethametsulfuron-methyl () are methyl benzoate derivatives with sulfonylurea and triazine substituents. Comparisons focus on substituent effects:
The triazine ring in sulfonylureas is critical for herbicidal activity, whereas the target compound’s furanamide group may favor applications in medicinal chemistry (e.g., antimicrobial or anti-inflammatory agents) due to heterocyclic diversity.
Hydrogen Bonding and Crystal Packing
The target compound’s amide NH and ester carbonyl groups enable diverse hydrogen-bonding motifs. Bernstein et al. emphasize that such interactions dictate molecular aggregation and crystal packing . In contrast, phenacyl benzoate () exhibits simpler packing dominated by C=O···π interactions.
Research Findings and Implications
- Reactivity : The furan ring may undergo electrophilic substitution (e.g., nitration), while the amide group could participate in hydrolysis or condensation reactions.
- Stability : The 2-oxo-2-phenylethyl group may confer photolability, akin to phenacyl benzoate’s use as a photo-removable protecting group .
- Biological Potential: Structural analogs with furan moieties exhibit antimicrobial activity, suggesting the target compound could be explored for similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
